Benzyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate is a complex organic compound characterized by its unique structural features, which include a pyridine ring with cyano and thiophene substituents. This compound falls under the category of sulfur-containing organic compounds and is of interest due to its potential biological activities.
This compound can be sourced from various chemical databases, including PubChem and BenchChem, which provide detailed information on its structure, synthesis methods, and properties. The molecular weight of Benzyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate is approximately 501.6 g/mol .
Benzyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate is classified as a pyridine derivative. It contains functional groups such as cyano (-CN), thiophene rings, and a sulfanyl group (-S-), which contribute to its chemical reactivity and potential pharmacological properties.
The synthesis of Benzyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions starting from simpler precursors. The general steps include:
Technical details regarding reaction conditions, catalysts used, and yields are crucial for optimizing this synthetic pathway.
The molecular structure of Benzyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate can be represented using standard chemical notation, highlighting its key functional groups:
he structural data includes:
InChI: InChI=1S/C22H20N2O2S3/c1-17(23)28-19-9-5-10-20(13-19)29-25(32)16-34-22(15-27)21(18-7-3-2-4-8-18)14-23(30-22)24/h2-14H,16H2,1H3,(H,28,31)(H,29,32).
This data provides insights into the connectivity and stereochemistry of the compound.
Benzyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions due to its functional groups:
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1